molecular formula C10H12F3NO B1370988 Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine CAS No. 1095157-60-0

Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B1370988
CAS No.: 1095157-60-0
M. Wt: 219.2 g/mol
InChI Key: YLPLFZUYZWTLDH-UHFFFAOYSA-N
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Description

Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methylamine group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
  • 4-(2,2,2-Trifluoroethoxy)benzylamine
  • 4-(2,2,2-Trifluoroethoxy)phenylmethanol

Comparison: this compound is unique due to the presence of both a trifluoroethoxy group and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLFZUYZWTLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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